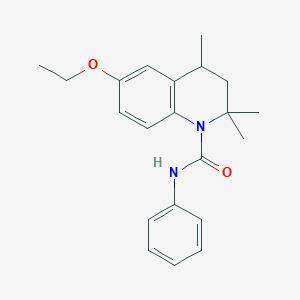
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamide derivatives have been a focal point in medicinal chemistry due to their diverse biological activities. The compound of interest, "N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide," is a sulfonamide-based molecule that is not directly mentioned in the provided papers. However, the papers do discuss various sulfonamide derivatives with potential biological activities, such as anti-cancer properties, enzyme inhibition, and selectivity towards certain isozymes .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. For instance, compounds with anti-cancer properties were synthesized by reacting diamines with nitrobenzensulfonyl chloride . Similarly, the synthesis of potent enzyme inhibitors involved the reaction of amines with different sulfonyl chlorides . These methods could potentially be applied to synthesize the compound of interest, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The papers describe the structural elucidation of these compounds using various spectroscopic techniques, including IR, NMR, and elemental analysis . The presence of specific functional groups, such as the fluorophenyl moiety, can significantly influence the binding affinity and selectivity of these molecules towards biological targets .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by the substituents on the aromatic rings and the sulfonamide group. For example, the introduction of nonpolar substituents on the sulfonamide nitrogen has been shown to lead to compounds with high enzyme inhibitory potency . The reactivity of these compounds towards enzymes like phenylethanolamine N-methyltransferase (PNMT) and carbonic anhydrases has been extensively studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, lipophilicity, and the ability to cross biological barriers, are important for their pharmacological profile. Compounds with high lipophilicity are predicted to penetrate the blood-brain barrier more effectively . The introduction of fluorine atoms into the molecular structure can enhance the binding potency of these compounds .
Aplicaciones Científicas De Investigación
Automated Solid-Phase Extraction and Measurement Techniques
One study developed a high-throughput method for measuring trace levels of perfluorochemicals (PFCs) in serum and milk using automated solid-phase extraction (SPE) followed by high-performance liquid chromatography-tandem mass spectrometry. This method is suitable for large epidemiologic studies to assess exposure to PFCs, indicating its utility in environmental health research (Kuklenyik et al., 2004).
Disposition and Metabolism in Human Subjects
Another study focused on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans. It involved analyzing blood, urine, and feces samples through high-performance liquid chromatography-mass spectrometry, highlighting the process of drug metabolism and elimination (Renzulli et al., 2011).
Environmental and Human Health Impact Studies
Studies on the environmental and human health impact of fluorochemicals provide insights into the ubiquity and potential toxicity of these compounds. For example, research on the occurrence of perfluorooctanesulfonate (PFOS) and related fluorochemicals in human blood from various countries has revealed widespread human exposure to these substances, necessitating further investigation into their sources and pathways (Kannan et al., 2004).
Diagnostic and Therapeutic Research
In the realm of diagnostic and therapeutic research, one study evaluated a novel radiopharmaceutical, [18F]DASA-23, for non-invasive measurement of pyruvate kinase M2 levels in glioma by positron emission tomography (PET). This study highlights the potential of such compounds in cancer diagnostics and the assessment of tumor metabolism (Patel et al., 2019).
Implications for Public Health
Research on the associations between perfluorochemical (PFC) exposure in children and impaired response inhibition provides crucial data on the potential neurodevelopmental effects of environmental contaminants, which has significant public health implications (Gump et al., 2011).
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S2/c1-16-13-17(2)24(18(3)14-16)32(28,29)26-21-9-6-19-5-4-12-27(23(19)15-21)33(30,31)22-10-7-20(25)8-11-22/h6-11,13-15,26H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPQQMYTNIRIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2531390.png)
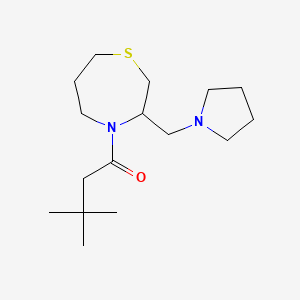
![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)

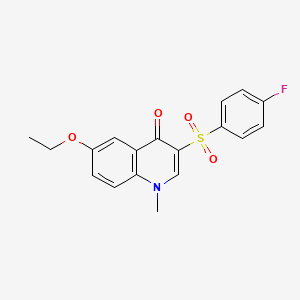
![3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2531398.png)
![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)
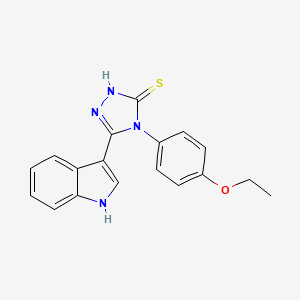

![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)
![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)
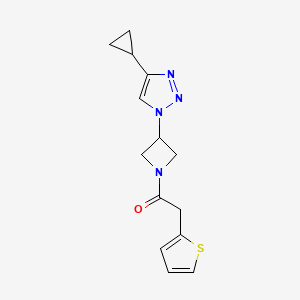
![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)
